molecular formula C17H22INO4 B7549730 [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7549730
M. Wt: 431.3 g/mol
InChI Key: SOBBFMVYWDXXTK-PKNBQFBNSA-N
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Description

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is a complex organic compound that features a cyclohexyl group, an ethylamino group, an oxoethyl group, and an iodofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl(ethyl)amino intermediate: This step involves the reaction of cyclohexylamine with ethyl bromide under basic conditions to form cyclohexyl(ethyl)amine.

    Introduction of the oxoethyl group: The cyclohexyl(ethyl)amine is then reacted with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Formation of the iodofuran moiety: The iodofuran moiety is synthesized separately by iodination of furan using iodine and a suitable oxidizing agent.

    Coupling reaction: Finally, the iodofuran moiety is coupled with the cyclohexyl(ethyl)amino-oxoethyl intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The iodofuran moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry

In chemistry, [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of cyclohexyl and iodofuran moieties with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as polymers with unique mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyclohexyl group may interact with hydrophobic regions of proteins or membranes, while the iodofuran moiety can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate: Similar structure but with a bromine atom instead of iodine.

    [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-chlorofuran-2-yl)prop-2-enoate: Similar structure but with a chlorine atom instead of iodine.

    [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-fluorofuran-2-yl)prop-2-enoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodofuran moiety in [2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate imparts unique properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can lead to stronger halogen bonding interactions and different reactivity patterns, making this compound particularly interesting for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22INO4/c1-2-19(13-6-4-3-5-7-13)16(20)12-22-17(21)11-9-14-8-10-15(18)23-14/h8-11,13H,2-7,12H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBBFMVYWDXXTK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)COC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1)C(=O)COC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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